15-oxo-eicosatetraenoic acid is a significant metabolite derived from arachidonic acid, primarily produced through the action of specific enzymes such as 15-lipoxygenase and 15-hydroxyprostaglandin dehydrogenase. This compound plays a crucial role in various biological processes, particularly in inflammation and vascular biology. Its elevated levels have been associated with pathological conditions such as acute myocardial infarction, highlighting its importance in cardiovascular health.
15-oxo-eicosatetraenoic acid is synthesized in the body from arachidonic acid, which is released from membrane phospholipids by phospholipase A2. The synthesis process involves several enzymatic steps, primarily catalyzed by lipoxygenases and hydroxyprostaglandin dehydrogenases. Notably, macrophages are significant sources of this metabolite, indicating its role in immune responses and inflammation.
15-oxo-eicosatetraenoic acid belongs to the class of oxylipins, which are oxygenated derivatives of polyunsaturated fatty acids. It is specifically categorized under eicosanoids, a group of bioactive lipids that includes prostaglandins, thromboxanes, and leukotrienes.
The synthesis of 15-oxo-eicosatetraenoic acid primarily occurs through the oxidation of 15-hydroperoxy-eicosatetraenoic acid by 15-hydroxyprostaglandin dehydrogenase. This process requires nicotinamide adenine dinucleotide (NAD+) as a cofactor. The detailed steps include:
Analytical techniques such as liquid chromatography coupled with mass spectrometry (LC-MS/MS) are frequently used to quantify levels of 15-oxo-eicosatetraenoic acid in biological samples. Sample preparation methods include solid-phase extraction to ensure accurate measurement of low concentrations typically found in biological matrices .
The molecular formula for 15-oxo-eicosatetraenoic acid is C20H30O3. Its structure features a long carbon chain with several double bonds characteristic of polyunsaturated fatty acids, along with a keto group at the 15th carbon position.
15-oxo-eicosatetraenoic acid undergoes several biochemical reactions:
The enzymatic pathways involving this compound are crucial for understanding its physiological roles and potential therapeutic applications. Inhibition studies using specific enzyme inhibitors have demonstrated its metabolic pathways and biological effects .
The mechanism of action for 15-oxo-eicosatetraenoic acid primarily involves its role as an electrophilic mediator in inflammatory signaling pathways. Upon binding to target cells, it can activate various intracellular signaling cascades that influence cell proliferation, adhesion, and migration.
Research indicates that exposure to 15-oxo-eicosatetraenoic acid can enhance monocyte adhesion to endothelial cells through upregulation of E-selectin expression, which is critical in inflammatory responses . Additionally, it has been shown to inhibit the proliferation of human vascular endothelial cells, suggesting an antiangiogenic effect.
Relevant analyses indicate that the stability and reactivity of this compound are significant factors influencing its biological activity and potential therapeutic uses .
15-oxo-eicosatetraenoic acid has several applications in scientific research:
Research continues to uncover the broader implications of this compound in health and disease management, making it a focal point for ongoing studies in lipid biology .
The biosynthesis of 15-oxoeicosatetraenoic acid (15-oxo-ETE) occurs through a tightly regulated two-step enzymatic pathway. Initially, arachidonic acid (AA) is oxygenated by 15-lipoxygenase (15-LO, specifically the ALOX15 or ALOX15B isoforms) to form 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE). This unstable hydroperoxide is rapidly reduced to 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) by cellular peroxidases, including glutathione peroxidases. Subsequently, 15(S)-HETE undergoes oxidation catalyzed by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), an NAD⁺-dependent short-chain dehydrogenase/reductase, to yield the electrophilic metabolite 15-oxo-ETE [1] [5] [9].
Table 1: Key Enzymes in 15-oxo-ETE Biosynthesis
Enzyme | Gene | Reaction | Cofactor | Primary Product |
---|---|---|---|---|
15-Lipoxygenase-1 | ALOX15 | Arachidonic acid oxygenation | None | 15(S)-HpETE |
Glutathione Peroxidase | GPX1/2/4 | 15(S)-HpETE reduction | Glutathione | 15(S)-HETE |
15-Hydroxyprostaglandin Dehydrogenase | HPGD | 15(S)-HETE oxidation | NAD⁺ | 15-oxo-ETE |
This pathway is constitutively active in mammalian lung, kidney, and placental tissues but is dynamically upregulated in macrophages and monocytes during inflammation. The catalytic efficiency of 15-PGDH toward 15(S)-HETE (Km ≈ 5–10 µM) underscores its central role in generating 15-oxo-ETE, which contains an α,β-unsaturated carbonyl group conferring electrophilic properties [1] [4].
Human macrophages and monocytes exhibit distinct substrate preferences that govern 15-oxo-ETE production. 15-Lipoxygenase-1 (ALOX15) demonstrates dual specificity: it primarily oxygenates free arachidonic acid but can also metabolize esterified AA within membrane phospholipids or lipoproteins. This flexibility enables 15-LO-1 to generate 15(S)-HpETE even when cytosolic AA pools are depleted [4] [9].
The catalytic mechanism involves stereospecific hydrogen abstraction at carbon 13 of AA, followed by oxygen insertion at carbon 15 to form 15(S)-HpETE. Reduction to 15(S)-HETE occurs via glutathione peroxidases, which utilize reduced glutathione (GSH) as an electron donor. Subsequent oxidation by 15-PGDH involves hydride transfer from the 15-hydroxyl group of 15(S)-HETE to NAD⁺, forming NADH and the electrophilic ketone 15-oxo-ETE [1] [9].
In macrophages stably expressing 15-LO-1 (R15L cells), pharmacological inhibition of 15-PGDH with CAY10397 reduces 15-oxo-ETE synthesis by >80%, confirming its indispensable role. Additionally, 15-oxo-ETE is metabolized further to glutathione adducts (e.g., 15-oxo-ETE-GSH) via glutathione S-transferases, which limits its bioavailability and signaling capacity [1] [4].
Calcium ionophores (e.g., A-23187) serve as critical experimental tools for dissecting 15-oxo-ETE biosynthesis. In rat intestinal epithelial cells (RIES) and RAW264.7 macrophages, A-23187 elevates intracellular Ca²⁺, activating cytosolic phospholipase A₂ (cPLA₂). This enzyme catalyzes the hydrolysis of membrane phospholipids, liberating arachidonic acid for oxidation [2] [4].
Table 2: Impact of Calcium Ionophore on 15-oxo-ETE Production
Cell Type | Stimulus | 15(S)-HETE Peak (Time) | 15-oxo-ETE Peak (Time) | Primary Metabolite |
---|---|---|---|---|
RIES (rat intestinal) | A-23187 (1 µM) | 10 min | 10–30 min | 11(R)-HETE |
RAW264.7 macrophages | A-23187 (5 µM) | 15 min | 30 min | 15-oxo-ETE |
Human monocytes | A-23187 (1 µM) | 5–10 min | 15–30 min | 15-oxo-ETE |
Following ionophore stimulation, 15-oxo-ETE production exhibits biphasic kinetics: rapid formation within 10–30 minutes, followed by decline due to adduct formation or further metabolism. In RIES cells, 15-oxo-ETE concentrations decrease with a pseudo-first-order rate constant of 0.0073 min⁻¹, primarily converting to cysteinylglycine adducts [2] [4]. This transient accumulation suggests tight regulation of 15-oxo-ETE levels in vivo.
Cyclooxygenase-2 (COX-2) diversifies 15-oxo-ETE biosynthesis through substrate competition and unique stereochemical products. In unstimulated cells, COX-2 metabolizes AA primarily to prostaglandins but also generates minor racemic 15-HETE (22% 15(R)-HETE and 78% 15(S)-HETE). However, aspirin acetylation of COX-2 irreversibly inhibits prostaglandin synthesis while enabling the enzyme to produce exclusively 15(R)-HETE from AA [4] [5].
15(R)-HETE serves as an alternative precursor for 15-PGDH, yielding 15-oxo-ETE with retained R-configuration. This pathway is amplified in aspirin-exacerbated respiratory disease (AERD), where nasal polyp tissues show elevated 15-oxo-ETE (61.03 pg/mg vs. 7.17 pg/mg in controls). Mast cell-derived 15-PGDH colocalizes with 15-LO-positive epithelium, driving pathological 15-oxo-ETE accumulation [3] [5].
In intestinal epithelial cells, COX-2 induction shifts AA metabolism toward 11(R)-HETE and 15-oxo-ETE rather than prostaglandins. Prolonged incubation (24 hours) reduces 15-oxo-ETE levels as PGE₂ becomes dominant, illustrating temporal competition between COX-2 and 15-LO pathways for shared AA pools [2] [4].
Table 3: COX-2-Dependent Pathways Influencing 15-oxo-ETE
COX-2 State | Primary Products | 15-oxo-ETE Precursor | Pathological Association |
---|---|---|---|
Non-acetylated | PGE₂, 11(R)-HETE, 15(S)-HETE | 15(S)-HETE | Tumor angiogenesis |
Aspirin-acetylated | 15(R)-HETE exclusively | 15(R)-HETE | AERD sinonasal inflammation |
COX-2 overexpression | 11(R)-HETE > 15(S)-HETE | 15(S)-HETE | Intestinal epithelial inflammation |
This crosstalk positions 15-oxo-ETE as a node integrating lipoxygenase and cyclooxygenase activities in inflammatory microenvironments.
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7